molecular formula C13H13NO2S2 B14623533 Methanesulfonamide, N-phenyl-1-(phenylthio)- CAS No. 55116-80-8

Methanesulfonamide, N-phenyl-1-(phenylthio)-

Cat. No.: B14623533
CAS No.: 55116-80-8
M. Wt: 279.4 g/mol
InChI Key: WWKIPXRVKVGFKJ-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-phenyl-1-(phenylthio)- is an organic compound with a complex structure that includes both sulfonamide and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-phenyl-1-(phenylthio)- typically involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with thiophenol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of Methanesulfonamide, N-phenyl-1-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control

    Purification Steps: Including crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-phenyl-1-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction reactions

    Substituted Sulfonamides: From nucleophilic substitution reactions

Scientific Research Applications

Methanesulfonamide, N-phenyl-1-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-phenyl-1-(phenylthio)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonamide group plays a crucial role in this binding process, interacting with the zinc ion present in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-phenyl-1-(phenylthio)-
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N-Phenyltrifluoromethanesulfonimide

Uniqueness

Methanesulfonamide, N-phenyl-1-(phenylthio)- is unique due to its combination of sulfonamide and phenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

55116-80-8

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

N-phenyl-1-phenylsulfanylmethanesulfonamide

InChI

InChI=1S/C13H13NO2S2/c15-18(16,14-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

WWKIPXRVKVGFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CSC2=CC=CC=C2

Origin of Product

United States

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